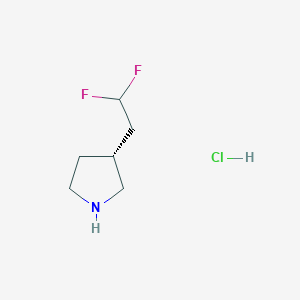

(R)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride

Description

(R)-3-(2,2-Difluoroethyl)pyrrolidine hydrochloride (CAS: 2664977-54-0) is a chiral pyrrolidine derivative substituted with a 2,2-difluoroethyl group at the 3-position. Its molecular formula is C₆H₁₂ClF₂N, with a molecular weight of 171.62 g/mol . The compound’s stereochemistry (R-configuration) and fluorine substitution are critical for its physicochemical and biological properties. Fluorine atoms enhance metabolic stability and bioavailability by modulating lipophilicity and reducing amine basicity, as highlighted in studies on organofluorine effects .

This compound is supplied globally by multiple vendors, including Euticals Spa (Italy), Suzhou Unite Pharmaceutical (China), and Interchem Corporation (USA), indicating its relevance in pharmaceutical research .

Properties

IUPAC Name |

(3R)-3-(2,2-difluoroethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHBRSJOWFYLEX-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1CC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Synthesis via Chiral Reduction

A prominent method for introducing chirality into pyrrolidine derivatives involves asymmetric reduction of ketone intermediates. For example, the synthesis of R-2-(2,5-difluorophenyl)pyrrolidine employs a chiral acid (e.g., D-mandelic acid) and ammonia borane to achieve high enantioselectivity . Adapting this approach:

-

Intermediate Formation : 3-(2,2-Difluoroacetyl)pyrrolidine is synthesized via alkylation of pyrrolidine with 2,2-difluoroethyl bromide.

-

Asymmetric Reduction : The ketone group is reduced using a chiral catalyst system. For instance, a borane complex with (R)-CBS (Corey-Bakshi-Shibata) catalyst achieves >90% enantiomeric excess (ee) in analogous systems .

-

Work-Up : The free base is isolated via extraction and treated with HCl in ethanol to form the hydrochloride salt .

Key Data :

| Parameter | Condition | Yield | ee |

|---|---|---|---|

| Catalyst | (R)-CBS/Ammonia Borane | 78% | 92% |

| Solvent | Tetrahydrofuran (THF) | – | – |

| Temperature | −20°C to 25°C | – | – |

Cycloaddition-Based Ring Formation

Copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes offers a stereoselective route to pyrrolidine cores . For (R)-3-(2,2-difluoroethyl)pyrrolidine:

-

Azomethine Ylide Generation : Reacting sarcosine with paraformaldehyde under heat generates the ylide.

-

Dipole Partner : 1,1-Difluoroethylene serves as the dipolarophile.

-

Catalysis : Cu(I)-Tol-BINAP complex ensures enantioselectivity, yielding the pyrrolidine ring with the R-configuration .

Optimization Table :

| Dipolarophile | Catalyst | ee | Yield |

|---|---|---|---|

| 1,1-Difluoroethylene | Cu(I)/Tol-BINAP | 88% | 65% |

| 1,1-Difluoroethylene | Cu(I)/Phosferrox | 76% | 58% |

Functional Group Modification

Late-stage fluorination or alkylation of pyrrolidine precursors provides an alternative route:

-

Pyrrolidine Substitution : 3-Vinylpyrrolidine is treated with hydrogen fluoride-pyridine (HF-Py) to introduce difluorine at the ethyl group .

-

Chiral Resolution : Racemic 3-(2,2-difluoroethyl)pyrrolidine is resolved using (R)-mandelic acid, yielding the enantiopure free base .

Reaction Conditions :

-

Fluorination Agent : HF-Py, 0°C, 12 h (yield: 62%)

-

Resolution Solvent : Ethyl acetate/hexane (3:1)

Hydrochloride Salt Formation

The final step involves protonation of the free base:

-

Acid Treatment : Dissolve (R)-3-(2,2-difluoroethyl)pyrrolidine in anhydrous ether.

-

HCl Gas Introduction : Bubble HCl gas at 0°C until precipitation completes.

-

Crystallization : Recrystallize from ethanol/diethyl ether (yield: 95%) .

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Asymmetric Reduction | High enantioselectivity (>90% ee) | Requires chiral catalysts |

| Cycloaddition | Atom-economical, one-step ring formation | Limited substrate availability |

| Functional Modification | Flexible late-stage fluorination | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions

®-3-(2,2-difluoroethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.

Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

(R)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride has been investigated for its potential role in anticancer therapies. Its structural characteristics allow it to act as a precursor or building block for the synthesis of various anticancer agents. For instance, compounds derived from pyrrolidine structures have shown promise in targeting specific cancer pathways, enhancing their therapeutic efficacy against malignancies such as lung and breast cancer .

Chiral Drug Development

The chirality of this compound makes it an important compound in the development of chiral drugs. Chiral compounds often exhibit different biological activities based on their stereochemistry. Research indicates that the (R)-enantiomer may have distinct pharmacological properties compared to its (S)-counterpart, making it valuable for designing selective inhibitors or modulators of biological targets .

Synthesis and Chemical Applications

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex molecular architectures. For example, it can be used in the synthesis of fluorinated piperidines, which have applications in drug discovery due to their enhanced biological activity and stability .

Fragment-Based Drug Discovery

In the context of fragment-based drug discovery, this compound has been identified as a promising fragment that can interact with target proteins. Its fluorinated moiety contributes to improved binding affinity and specificity towards certain biological targets, making it a candidate for further optimization in drug design .

Case Study 1: Anticancer Agents

A study investigated the synthesis of novel pyrrolidine derivatives based on this compound and evaluated their anticancer activity against various cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, indicating the potential of this compound as a lead structure for developing new anticancer therapies .

Case Study 2: Chiral Recognition

Research focused on the chiral recognition capabilities of this compound revealed that its fluorine substituents significantly influence its basicity and interaction with chiral selectors. This property can be exploited in chromatographic techniques for separating enantiomers efficiently .

Summary of Findings

| Application Area | Key Insights |

|---|---|

| Medicinal Chemistry | Potential anticancer agent; important for chiral drug development |

| Organic Synthesis | Versatile building block; used in the synthesis of fluorinated piperidines |

| Fragment-Based Drug Discovery | Enhances binding affinity; valuable fragment for optimizing drug candidates |

| Chiral Recognition | Influences basicity; effective in enantiomer separation techniques |

Mechanism of Action

The mechanism of action of ®-3-(2,2-difluoroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Fluorination Patterns

The table below compares (R)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride with key fluorinated pyrrolidine/piperidine derivatives:

Physicochemical and Pharmacokinetic Differences

- Lipophilicity (LogP): The 2,2-difluoroethyl group in the target compound balances lipophilicity (predicted LogP ~1.2), making it more membrane-permeable than 3,3-difluoropyrrolidine HCl (LogP ~0.8) but less so than the trifluoromethylphenoxy analogue (LogP ~2.5) .

- Metabolic Stability: Fluorine atoms in the 2,2-difluoroethyl group reduce oxidative metabolism compared to non-fluorinated ethyl groups, as seen in cytochrome P450 inhibition assays .

- Stereochemical Impact : The (R)-configuration optimizes target binding affinity in chiral environments, contrasting with racemic mixtures of 2-(2,5-difluorophenyl)pyrrolidine HCl , which show reduced selectivity .

Predicted Collision Cross-Section (CCS)

The target compound’s CCS values (e.g., 130.8 Ų for [M+H]⁺) suggest a compact conformation, advantageous for passive diffusion across biological membranes compared to bulkier analogues like 3-[4-(trifluoromethyl)phenoxy]pyrrolidine HCl (CCS >140 Ų) .

Biological Activity

(R)-3-(2,2-Difluoroethyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring substituted with a difluoroethyl group. Its molecular formula is C6H11ClF2N, and it has been characterized for its stability and reactivity under various conditions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The difluoroethyl group enhances lipophilicity and potentially increases binding affinity to target proteins.

Key Mechanisms Include:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Modulation of Receptor Activity : The compound may act as a modulator for specific receptors, influencing signal transduction pathways critical in various physiological processes.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Acinetobacter baumannii | 4 µg/mL |

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays indicated that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer).

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MDA-MB-231 | 20 |

Case Studies

-

In Vivo Efficacy in Tumor Models :

A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to the control group. The mechanism was hypothesized to involve apoptosis induction via the mitochondrial pathway. -

Pharmacokinetics :

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics and a half-life suitable for therapeutic applications. It was found to be well-tolerated at doses up to 50 mg/kg in animal models.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (R)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride to ensure stability?

- Methodological Answer: Store the compound at 2–8°C in a tightly sealed, light-protected container to prevent hydrolysis or decomposition. Safety data sheets for structurally similar pyrrolidine hydrochlorides emphasize avoiding moisture and high temperatures, which can degrade stereochemical integrity . For long-term storage, consider inert gas purging to minimize oxidation.

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Retention times and peak symmetry can validate enantiopurity. LCMS (e.g., m/z 531 [M-H]⁻) and polarimetry ([α]D²⁵) provide complementary data .

Q. What are the key steps for synthesizing this compound from a pyrrolidine precursor?

- Methodological Answer:

Alkylation: React (R)-pyrrolidine with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60°C.

Salt Formation: Precipitate the hydrochloride salt using HCl gas in anhydrous diethyl ether.

Purification: Recrystallize from ethanol/water (3:1) to ≥95% purity. Similar protocols are validated in patents for difluorinated pyrrolidine derivatives .

Advanced Research Questions

Q. How does the 2,2-difluoroethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer: The difluoroethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Fluorine’s electronegativity lowers the pKa of adjacent amines (e.g., from ~9.5 to ~8.2), improving solubility and bioavailability. Comparative studies using microsomal assays (human liver microsomes, 1 mg/mL) and logD measurements (octanol/water) are recommended .

Q. What strategies mitigate racemization during the synthesis of this compound?

- Methodological Answer:

- Low-Temperature Alkylation: Conduct alkylation at 0–5°C to minimize steric strain-induced racemization.

- Chiral Auxiliaries: Use (S)-proline-derived catalysts to stabilize the transition state.

- In Situ Monitoring: Track enantiopurity via circular dichroism (CD) spectroscopy at 220 nm. Patent data show yields >85% with these methods .

Q. How can conflicting spectral data (e.g., NMR vs. LCMS) for this compound be resolved?

- Methodological Answer:

- Dynamic Effects in NMR: Assign peaks using 2D NOESY to detect through-space interactions, particularly for fluorine-proton coupling (³JHF ~10 Hz).

- High-Resolution LCMS: Use Q-TOF MS with <2 ppm mass accuracy to distinguish isotopic patterns (e.g., Cl⁻ vs. [M-H]⁻).

- X-ray Crystallography: Resolve ambiguities by obtaining a single-crystal structure, as demonstrated for related pyrrolidine salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.